N-ethyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide
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Overview
Description
N-ethyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.
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Scientific Research Applications
Potential Antiasthma Agents
Research has identified the triazolo[1,5-c]pyrimidines as active mediators in inhibiting histamine release, a crucial factor in asthma management. These compounds were synthesized through a series of chemical reactions, leading to the identification of several variants with significant activity. This pathway highlights the compound's potential in developing new antiasthma medications (Medwid et al., 1990).
Anticancer Applications
A series of triazolopyrimidines has been synthesized, demonstrating unique mechanisms of tubulin inhibition, which is vital in cancer treatment. These compounds inhibit the binding of vincas to tubulin, offering a novel approach to overcoming resistance in cancer therapy (Zhang et al., 2007).
Antimicrobial and Insecticidal Properties
New heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural pest management, indicating the broader applicability of the triazolo[4,3-c]pyrimidin framework (Fadda et al., 2017).
Enzyme Inhibition for Therapeutic Targets
Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. This receptor is involved in various physiological processes, making these compounds valuable for developing treatments for disorders related to this receptor (Kumar et al., 2011).
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole-containing compounds, which this molecule is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in an array of pharmaceuticals and biologically important compounds .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which could provide insights into the potential pharmacokinetic properties of this compound .
Result of Action
Given the wide range of activities associated with 1,2,4-triazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .
Properties
IUPAC Name |
N-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-4-28(18-8-6-5-7-9-18)21(31)14-29-23(32)30-20(27-29)12-16(3)25-22(30)26-17-11-10-15(2)19(24)13-17/h5-13H,4,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKOFCRPMVCKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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